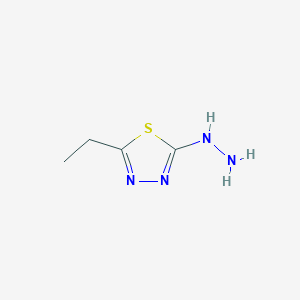

2-Ethyl-5-hydrazinyl-1,3,4-thiadiazole

説明

2-Ethyl-5-hydrazinyl-1,3,4-thiadiazole is a heterocyclic compound featuring a thiadiazole ring substituted with an ethyl group at position 2 and a hydrazinyl group at position 5. This structure confers unique chemical reactivity and biological activity, making it valuable in medicinal chemistry, corrosion inhibition, and materials science . Its synthesis typically involves the reaction of thiosemicarbazide with substituted aldehydes or ketones under acidic conditions, followed by cyclization .

特性

CAS番号 |

116035-53-1 |

|---|---|

分子式 |

C4H8N4S |

分子量 |

144.2 g/mol |

IUPAC名 |

(5-ethyl-1,3,4-thiadiazol-2-yl)hydrazine |

InChI |

InChI=1S/C4H8N4S/c1-2-3-7-8-4(6-5)9-3/h2,5H2,1H3,(H,6,8) |

InChIキー |

XVDDGCIIUDCQMW-UHFFFAOYSA-N |

SMILES |

CCC1=NN=C(S1)NN |

正規SMILES |

CCC1=NN=C(S1)NN |

同義語 |

1,3,4-Thiadiazole,2-ethyl-5-hydrazino-(6CI) |

製品の起源 |

United States |

類似化合物との比較

Structural and Functional Comparison with Analogous Thiadiazoles

Structural Features

The thiadiazole core (a five-membered ring containing two nitrogen and one sulfur atom) is conserved across analogs, but substituents at positions 2 and 5 determine their properties:

Key Observations :

Yield Comparison :

Functional Performance

Corrosion Inhibition

- This compound: Hydrazinyl groups enable strong chelation with copper, reducing corrosion rates in acidic environments.

- AETD : Exhibits 92% inhibition efficiency in 1 M HCl due to ethylthio-enhanced adsorption .

- AETDA : Shows 88% efficiency in 3.5% NaCl, attributed to the ethyl group’s hydrophobic effects .

Antimicrobial Activity

- Triazolo-thiadiazoles : Compounds like 3,6-diaryl-5,6-dihydrotriazolo[3,4-b][1,3,4]thiadiazoles () exhibit potent activity against Staphylococcus aureus and E. coli, with MIC values of 8–16 µg/mL.

- This compound : Expected to show enhanced activity due to hydrazine’s ability to disrupt bacterial membranes, but empirical data is pending .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。